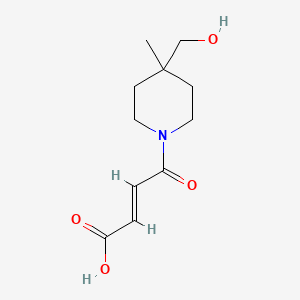
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H19NO4
- Molecular Weight: 241.28 g/mol
The compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperidine moiety is often associated with modulation of neurotransmitter receptors, potentially influencing pathways related to cognition, mood, and pain perception.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects: Preliminary studies suggest that the compound may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.
- Antidepressant Activity: The interaction with serotonin receptors could imply potential antidepressant effects, warranting further investigation.
- Analgesic Properties: The compound may also possess analgesic properties, making it a candidate for pain management therapies.
Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 45 | 78 |
| Reactive Oxygen Species (ROS) | 1500 ± 200 | 800 ± 150 |
Study 2: Antidepressant Activity
Another study assessed the antidepressant-like effects of the compound in animal models. Behavioral tests indicated a significant decrease in depressive-like behaviors in treated animals compared to controls.
| Test | Control Group | Treated Group |
|---|---|---|
| Forced Swim Test Duration (s) | 180 ± 20 | 120 ± 15 |
| Tail Suspension Test Duration (s) | 200 ± 25 | 130 ± 20 |
Eigenschaften
IUPAC Name |
(E)-4-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(8-13)4-6-12(7-5-11)9(14)2-3-10(15)16/h2-3,13H,4-8H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKQMTPBBLAVRM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C(=O)/C=C/C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















